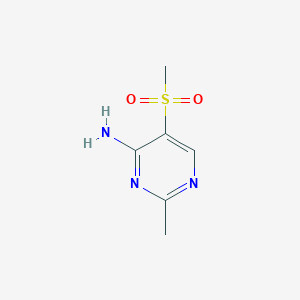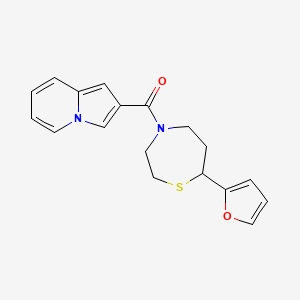![molecular formula C22H24FN3O3S2 B2543522 4-[cyclohexyl(methyl)sulfamoyl]-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 683770-41-4](/img/structure/B2543522.png)
4-[cyclohexyl(methyl)sulfamoyl]-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-[cyclohexyl(methyl)sulfamoyl]-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide is a derivative of benzothiazole and sulfonamide, which are known for their biological activities. The structure of this compound suggests that it could have potential inhibitory effects on certain enzymes or receptors due to the presence of the sulfonamide group and the benzothiazole moiety.
Synthesis Analysis
The synthesis of related sulfonamide derivatives has been reported, where the introduction of various substituents into the dihydro-thiazole ring affects the activity and selectivity profiles of the compounds . Another study describes the synthesis of benzothiazole sulfonamide derivatives through a condensation reaction, which could be relevant to the synthesis of the compound . These methods could potentially be adapted for the synthesis of 4-[cyclohexyl(methyl)sulfamoyl]-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been studied, with one paper reporting the X-ray coordinates of a related compound bound to cyclin-dependent kinase 5 (cdk5), revealing an unusual binding mode . This information could be useful in predicting the binding interactions of 4-[cyclohexyl(methyl)sulfamoyl]-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide with its potential biological targets.
Chemical Reactions Analysis
The reactivity of benzothiazole and sulfonamide groups has been explored in various chemical reactions. For instance, benzothiazole derivatives have been synthesized through reactions involving carboxylic acid hydrazides and diacetic acid derivatives in water, adhering to green chemistry principles . This suggests that the compound may also be amenable to synthesis through environmentally friendly reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of the benzothiazole nucleus in the compound suggests it may have significant antibacterial, antifungal, and antimycobacterial activities, as demonstrated by related compounds . The specific substituents on the dihydro-thiazole ring can also affect the solubility, stability, and overall reactivity of the compound.
Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis and Enzyme Inhibition
Microwave-assisted synthesis techniques have been applied to create novel compounds, including those similar to the specified compound, to investigate their inhibition effects on human carbonic anhydrase isoforms. For instance, the synthesis of acridine-acetazolamide conjugates has demonstrated significant inhibition effects on cytosolic isoforms hCA I, II, VII, and membrane-bound hCA IV, with inhibition constants (KIs) in the low micromolar and nanomolar range. These findings suggest potential applications in designing inhibitors for carbonic anhydrases, which are implicated in various physiological and pathological processes (Ulus et al., 2016).
Antimicrobial Activity
The synthesis of novel compounds bearing the benzothiazole moiety, including structures similar to the specified compound, has been explored for their antimicrobial properties. Studies have shown that such compounds can exhibit potent antimicrobial activity, which highlights their potential in developing new therapeutic agents against resistant microbial strains (Jagtap et al., 2010).
Anticancer Agents
Research into the synthesis of indapamide derivatives, including those structurally related to the specified compound, has revealed their potential as anticancer agents. Specifically, certain derivatives have shown proapoptotic activity on melanoma cell lines, suggesting their utility in cancer treatment strategies (Yılmaz et al., 2015).
Radiolabeling and Biological Evaluation
Fluorinated derivatives of compounds structurally akin to the specified one have been synthesized and radiolabeled for biological evaluation. Studies in this domain have focused on assessing the pharmacokinetics and receptor binding of these compounds, contributing valuable insights into their potential medical applications, particularly in imaging and diagnostic processes (Lang et al., 1999).
Carbonic Anhydrase Inhibition for Therapeutic Applications
Exploratory research into the structural features of benzamide and thiazolidine derivatives, resembling the specified compound, has been conducted to assess their inhibitory effects on human carbonic anhydrase isoforms. Such studies are instrumental in the development of inhibitors with therapeutic potential in conditions like glaucoma, edema, and certain neurological disorders (Distinto et al., 2019).
Propiedades
IUPAC Name |
4-[cyclohexyl(methyl)sulfamoyl]-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O3S2/c1-25-19-13-10-16(23)14-20(19)30-22(25)24-21(27)15-8-11-18(12-9-15)31(28,29)26(2)17-6-4-3-5-7-17/h8-14,17H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGKJRZZSRWEQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[cyclohexyl(methyl)sulfamoyl]-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

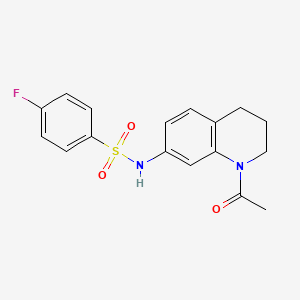
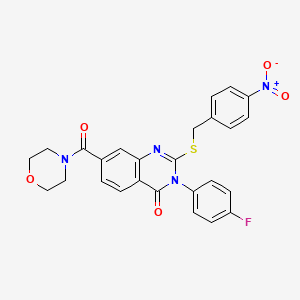
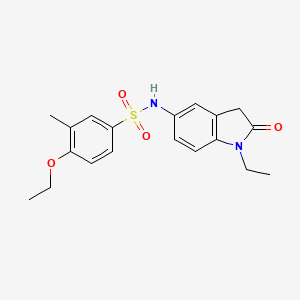
![2-[(4-Methoxybenzyl)sulfanyl]-4-methyl-6-phenylnicotinonitrile](/img/structure/B2543446.png)
![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2543447.png)

![N-(1-cyanocyclohexyl)-2-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2543449.png)
![(2-Methoxyphenyl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2543451.png)



![N-[1-[4-(Difluoromethoxy)phenyl]-2-oxopiperidin-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2543460.png)
